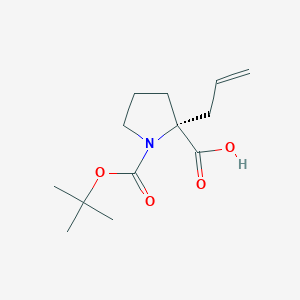

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 144085-23-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . The compound features a pyrrolidine ring substituted with an allyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. It is widely utilized in organic synthesis, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Key synonyms include Boc-(R)-α-allyl-Pro-OH and (R)-N-Boc-2-allylproline .

Stored at 2–8°C under nitrogen, the compound requires careful handling due to its sensitivity to repeated freeze-thaw cycles. Its solubility varies across solvents, with recommended stock solutions prepared in DMSO or water (with pH adjustment) .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLHNDSVVOEEH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375992 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144085-23-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(R)-alpha -allyl-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure mandates a convergent approach:

-

Pyrrolidine core construction via cyclization of linear precursors.

-

Stereoselective introduction of the allyl group at C2.

-

Boc protection of the nitrogen atom to prevent undesired side reactions.

-

Carboxyl group retention or regeneration post-functionalization.

The patent EP3015456A1 outlines a pathway starting from proline derivatives, leveraging cyclization and hydrogenation to establish stereochemistry.

Stepwise Preparation Methods

Cyclization Reactions

The pyrrolidine ring is formed via cyclization of a linear precursor (Formula g ) using formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., ethyl formate). Key conditions:

-

Base : Lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride.

-

Acid additive : Trifluoroacetic acid (TFA) boosts yields by stabilizing intermediates.

-

Temperature : 0–25°C to balance reaction rate and side-product formation.

Table 1: Cyclization Optimization

| Base | Anhydride | Yield (%) | Purity (%) |

|---|---|---|---|

| LHMDS | Formic pivalic | 78 | 98 |

| NaH | Acetic formic | 65 | 95 |

| KOtBu | Methyl formate | 72 | 97 |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization.

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Triethylamine or 4-dimethylaminopyridine (DMAP).

-

Temperature : 0°C to room temperature.

Critical Consideration : Excess Boc₂O ensures complete protection, minimizing residual amines that could lead to byproducts during allylation.

Allylation at C2

Stereoselective allylation employs allyl halides (e.g., allyl bromide) with strong bases to deprotonate the α-position:

-

Base : Sodium hydride (NaH) or lithium diisopropylamide (LDA).

-

Phase-transfer catalyst : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity.

-

Solvent : DCM or THF.

Mechanism : Deprotonation generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with the allyl electrophile.

Table 2: Allylation Efficiency

| Base | Allylating Agent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaH | Allyl bromide | -10 | 85 | 99 |

| LDA | Allyl chloride | 0 | 78 | 97 |

| KHMDS | Allyl iodide | 25 | 90 | 98 |

Racemization is mitigated by maintaining low temperatures (-10°C to 0°C) and avoiding prolonged reaction times.

Catalytic Hydrogenation for Stereochemical Control

Reduction of Unsaturated Intermediates

A pivotal step involves hydrogenating a prochiral double bond to establish the (R)-configuration:

-

Catalyst : Chiral Rhodium complexes (e.g., DuPhos-Rh) or Ruthenium-BINAP systems.

-

Pressure : 50–100 psi H₂.

-

Solvent : Methanol or ethanol.

Example Protocol :

-

Dissolve 10 g of unsaturated precursor in 100 mL methanol.

-

Add 0.5 mol% (R)-BINAP-RuCl₂ catalyst.

-

Hydrogenate at 60 psi for 12 hours.

-

Filter and concentrate to obtain 9.2 g (92% yield) of (R)-isomer.

Table 3: Hydrogenation Performance

| Catalyst | ee (%) | Conversion (%) |

|---|---|---|

| (R)-BINAP-RuCl₂ | 99 | 98 |

| (S)-Phanephos-Rh | 97 | 95 |

| Josiphos-Ir | 96 | 97 |

Hydrolysis and Deprotection

Carboxyl Group Regeneration

The tert-butyl ester is cleaved under acidic conditions:

-

Reagent : Hydrochloric acid (HCl) in dioxane or TFA in DCM.

-

Temperature : 25–40°C.

Side Reaction Mitigation : Controlled stoichiometry of acid prevents over-hydrolysis of the Boc group.

Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess is quantified using chiral stationary phases (e.g., Chiralpak AD-H):

-

Mobile phase : Hexane/isopropanol (90:10) + 0.1% TFA.

-

Retention times : (R)-isomer = 12.3 min; (S)-isomer = 14.7 min.

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 5.8–5.9 (m, 1H, CH₂CHCH₂), 4.2–4.3 (m, 1H, Cα-H), 1.4 (s, 9H, Boc).

-

¹³C NMR : 155.2 ppm (C=O, Boc), 134.5 ppm (allyl CH₂), 80.1 ppm (Cquat, Boc).

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., allylation):

-

Residence time : 2–5 minutes.

-

Throughput : 1 kg/day with >99% purity.

Green Chemistry Initiatives

-

Solvent replacement : Cyclopentyl methyl ether (CPME) replaces THF for lower toxicity.

-

Catalyst recycling : Immobilized chiral catalysts reduce metal waste by 70%.

Case Study: Pilot-Scale Production

Objective : Synthesize 10 kg of (R)-2-Allyl-1-Boc-pyrrolidine-2-carboxylic acid.

Procedure :

-

Cyclization of 15 kg precursor with LHMDS/formic pivalic anhydride (82% yield).

-

Boc protection using Boc₂O/DMAP (95% yield).

-

Allylation at -10°C with NaH/allyl bromide (88% yield, 99% ee).

-

Hydrogenation with (R)-BINAP-RuCl₂ (94% yield).

-

Final purification via recrystallization (ethyl acetate/heptane).

Outcome : 9.2 kg final product, >99.5% purity, 99% ee.

Chemical Reactions Analysis

Types of Reactions

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can target the allyl group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

Substitution: Nucleophiles such as halides, amines, or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives or analogs being studied .

Comparison with Similar Compounds

Research Findings and Key Data

- PROTAC Development : The allyl group in the target compound facilitates modular conjugation with E3 ligase ligands, enabling targeted protein degradation .

- Thermal Stability : Boc-protected derivatives generally exhibit superior stability under nitrogen compared to unprotected analogs .

- Toxicity : Benzyl-substituted analogs may require stricter safety protocols (e.g., respiratory protection) due to undefined acute toxicity .

Biological Activity

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 144085-23-4, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 144085-23-4

- MDL Number : MFCD01076221

The compound features a pyrrolidine backbone with an allyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This structure is crucial for its biological activity and interactions with various biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the protection of the amine group followed by alkylation reactions. The Boc group serves to enhance the stability of the compound during synthesis and may influence its biological interactions.

Key Synthetic Route:

- Protection of Pyrrolidine : The nitrogen atom is protected using a Boc group.

- Alkylation : The allyl group is introduced via nucleophilic substitution.

- Deprotection : The Boc group can be removed to yield the free amine when necessary for biological evaluation.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities, particularly in neuropharmacology:

- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially influencing neurotransmitter dynamics in the brain. This could have implications for treating conditions like epilepsy or anxiety disorders .

- Antioxidant Activity : Some analogs of pyrrolidine carboxylic acids have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress-related diseases .

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting potential applications in Alzheimer's disease treatment through modulation of synaptic plasticity .

- Antimicrobial Activity : Another line of research focused on the antimicrobial properties of pyrrolidine derivatives, indicating that this compound could possess activity against specific bacterial strains, although further studies are needed to confirm this .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that certain derivatives could inhibit cell proliferation, suggesting a potential role in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis and purification protocols for (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

Answer: Synthesis typically involves multi-step reactions using palladium-based catalysts (e.g., palladium diacetate) and chiral reagents to preserve stereochemistry. For example, coupling steps may require inert atmospheres, Cs₂CO₃ as a base, and temperatures between 40–100°C . Purification often employs reverse-phase HPLC with mobile phases like acetonitrile/water, monitored via LCMS (e.g., m/z 531 [M-H]⁻) to confirm molecular weight . Final crystallization using SHELX software (for X-ray validation) ensures structural accuracy .

Q. How should this compound be handled and stored to maintain stability?

Answer: Store lyophilized powder at -80°C (stable for 6 months) or -20°C (stable for 1 month). For solubility, heat to 37°C in solvents like DMSO, followed by sonication. Avoid freeze-thaw cycles by aliquoting stock solutions. Use inert atmospheres during handling to prevent oxidation .

Q. What safety precautions are essential during experimental use?

Answer: Wear NIOSH-approved respiratory protection (e.g., P95 masks) and chemical-resistant gloves (nitrile or neoprene). Use fume hoods for weighing and solution preparation. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Note hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, LCMS) for this compound?

Answer: Cross-validate using orthogonal techniques:

- X-ray crystallography (via SHELXL refinement) to confirm stereochemistry and bond lengths .

- 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly around the allyl and tert-butoxycarbonyl groups.

- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities. Discrepancies may arise from solvent interactions or enantiomeric impurities; use chiral HPLC columns (e.g., Chiralpak IA) for separation .

Q. What strategies optimize enantiomeric purity during synthesis?

Answer:

- Chiral catalysts : Use (R)-BINAP ligands with palladium to control allylation stereochemistry .

- Dynamic kinetic resolution : Adjust reaction pH and temperature to favor the desired enantiomer.

- Analytical validation : Employ circular dichroism (CD) spectroscopy or polarimetry to quantify enantiomeric excess (ee). Compare retention times against racemic mixtures on chiral columns .

Q. How can computational modeling predict reactivity or degradation pathways?

Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis of the tert-butoxycarbonyl (Boc) group under acidic conditions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict metabolic stability.

- Degradation studies : Model accelerated stability tests (e.g., 40°C/75% RH) using Arrhenius equations to estimate shelf-life .

Q. How should researchers address discrepancies in reported toxicity data?

Answer:

- In vitro assays : Perform MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity (IC₅₀).

- In vivo models : Conduct OECD-compliant oral toxicity studies in rodents, monitoring for H302/H335 endpoints (e.g., respiratory distress).

- Batch variability : Test multiple synthesis batches for purity (>98% via HPLC) and impurity profiles (e.g., residual palladium) .

Methodological Considerations

- Crystallography : SHELXL refinement is critical for resolving ambiguous electron density in the allyl-pyrrolidine moiety .

- Analytical cross-validation : Combine NMR, LCMS, and X-ray data to mitigate instrument-specific artifacts.

- Environmental controls : Use argon/vacuum lines during synthesis to prevent Boc-group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.